Norephedrine, sulfate
Description
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Properties
CAS No. |
1130-06-9 |
|---|---|
Molecular Formula |
C18H28N2O6S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-phenylpropan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C9H13NO.H2O4S/c2*1-7(10)9(11)8-5-3-2-4-6-8;1-5(2,3)4/h2*2-7,9,11H,10H2,1H3;(H2,1,2,3,4)/t2*7-,9-;/m00./s1 |
InChI Key |
QSGAFDSLNHRMIQ-SMBKYJPPSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.CC(C(C1=CC=CC=C1)O)N.OS(=O)(=O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.C[C@@H]([C@@H](C1=CC=CC=C1)O)N.OS(=O)(=O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.CC(C(C1=CC=CC=C1)O)N.OS(=O)(=O)O |
Synonyms |
Norephedrine, sulfate |
Origin of Product |
United States |
.3. Emergence of Norephedrine Sulfate As a Subject of Academic Inquiry
Initial Identification and Synthesis of Norephedrine (B3415761)
Norephedrine, also known as phenylpropanolamine (PPA), was first synthesized in 1889 by the German chemist Ludwig Edeleano. However, it was not until the 1920s that its pharmacological properties began to be systematically investigated. The initial synthesis by Edeleano was a significant step in the study of sympathomimetic amines, a class of compounds that mimic the effects of adrenaline and noradrenaline in the body.
The First Documented Synthesis or Isolation of its Sulfate (B86663) Form
The first documented synthesis or isolation of Norephedrine sulfate is less clearly defined in historical scientific literature compared to its parent compound. The study of sulfate conjugation of various xenobiotics and endogenous compounds became more prominent in the mid-20th century as analytical techniques advanced. Research into the metabolism of sympathomimetic amines, including norephedrine, led to the identification of its various metabolites, including the sulfated form.
Key Researchers or Institutions Involved in its Early Study
The early study of norephedrine and its metabolic pathways, including sulfation, involved numerous researchers and institutions focused on pharmacology and drug metabolism. While specific individuals who first isolated Norephedrine sulfate are not prominently cited, the broader research into the metabolism of phenylpropanolamine and related compounds was conducted at various academic and pharmaceutical laboratories across the globe.
Stereochemical Aspects in Norephedrine and Its Sulfate Derivatives Research
Chirality and Stereoisomerism of Norephedrine (B3415761) and Related Compounds
Norephedrine, chemically known as 1-phenyl-2-amino-1-propanol, is a chiral molecule containing two stereocenters. tandfonline.com This structural feature gives rise to four distinct stereoisomers, which exist as two pairs of enantiomers. tandfonline.comoup.com The enantiomeric pair with the (1S,2R) and (1R,2S) configurations are designated as norephedrine, while the pair with the (1R,2R) and (1S,2S) configurations are known as norpseudoephedrine (B1213554). tandfonline.comgoogle.com These stereoisomers are diastereomers of each other. oup.com
| Designation | Configuration |
|---|---|
| (+)-Norephedrine | (1S,2R) |
| (-)-Norephedrine | (1R,2S) |
| (+)-Norpseudoephedrine | (1S,2S) |
| (-)-Norpseudoephedrine | (1R,2R) |
Enantiomeric Analysis Methodologies in Research
The analysis and separation of norephedrine's stereoisomers are critical in research and pharmaceutical applications. Because enantiomers possess identical physical and chemical properties in an achiral environment, specialized techniques are required for their resolution. beilstein-journals.org These methods generally fall into two categories: indirect separation following derivatization or direct separation using a chiral environment. chromatographyonline.com
Derivatization Strategies for Chiral Resolution
An indirect approach to enantiomeric separation involves reacting the stereoisomers with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral analytical techniques. researchgate.netmdpi.com
Several CDAs have been effectively used for the analysis of norephedrine and related compounds:
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent is used to determine the configuration of norephedrine diastereomers via reversed-phase liquid chromatography. tandfonline.comtandfonline.com
(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA): MTPA is a highly effective CDA for the analysis of ephedrine-related compounds. faa.govbts.gov Derivatization with MTPA allows for the baseline resolution of all stereoisomers on a gas chromatography column. faa.govbts.gov
N,O-Di-trifluoroacetyl (TFA): TFA derivatization of the amino and hydroxyl groups is used for the simultaneous identification of norephedrine and ephedrine (B3423809) stereoisomers by gas chromatography-mass spectrometry (GC-MS). oup.comnih.gov
S-(−)-N-(trifluoroacetyl)prolyl (l-TPC) chloride: This agent is commonly used for determining the enantiomeric purity of phenylalkylamines, including norephedrine. researchgate.netbts.gov
| Agent | Abbreviation | Application Highlight | Reference |
|---|---|---|---|
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Configuration determination by reversed-phase LC | tandfonline.comtandfonline.com |
| (-)-α-methoxy-α-trifluoromethylphenylacetic acid | MTPA | Baseline resolution of multiple ephedrine-related enantiomers by GC | faa.govbts.gov |
| N,O-Di-trifluoroacetyl | TFA | Simultaneous GC-MS analysis of ephedrine and norephedrine stereoisomers | oup.comnih.gov |
| S-(−)-N-(trifluoroacetyl)prolyl chloride | l-TPC | Enantiomeric purity determination of phenylalkylamines | researchgate.net |
Chromatographic and Electrophoretic Techniques for Stereoisomer Separation
Direct separation methods utilize a chiral environment, most commonly a chiral stationary phase (CSP) in chromatography or a chiral selector in electrophoresis, to differentiate between enantiomers. chromatographyonline.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques for chiral separations. Direct analysis can be performed using columns with a chiral stationary phase, such as those based on cyclodextrins. oup.comnih.gov For example, a β-cyclodextrin chiral capillary column can effectively separate the TFA-derivatized stereoisomers of norephedrine, ephedrine, and their pseudo-isomers. oup.comnih.gov HPLC methods have also been developed using various chiral stationary phases or by adding chiral selectors to the mobile phase. mdpi.comresearchgate.net
Capillary Electrophoresis (CE): CE has emerged as a potent alternative to chromatographic methods for chiral separations. researchgate.netnih.gov In this technique, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives, such as sulfated β-cyclodextrins, are commonly used as chiral selectors for the enantioseparation of norephedrine. nih.govnih.gov For instance, heptakis(2,3-di-O-diacetyl-6-O-sulfo)-β-CD has proven to be a highly suitable chiral selector for the CE-based separation of norephedrine enantiomers. nih.gov
Stereoselectivity in Biochemical Pathways Involving Norephedrine
Biological systems are inherently chiral, and thus the synthesis and metabolism of compounds like norephedrine are often highly stereoselective processes controlled by enzymes.
Enzymatic Control of Stereoisomer Formation
The biosynthesis of norephedrine stereoisomers in plants, particularly in Ephedra sinica, is under strict enzymatic control. nih.gov A key precursor in this pathway is (S)-cathinone. nih.govebi.ac.uk The stereochemical outcome of the pathway is largely determined by the action of (S)-cathinone reductase enzymes. nih.govresearchgate.net These enzymes catalyze the reduction of (S)-cathinone to produce either (1R,2S)-norephedrine or (1S,2S)-norpseudoephedrine in the presence of NADH. nih.govebi.ac.uk The specific reductase enzymes present in a particular plant accession dictate the proportion of the diastereomers formed. ebi.ac.uk
Further enzymatic steps, such as N-methylation, are also stereoselective. For example, a (1R,2S)-norephedrine N-methyltransferase has been identified that converts (1R,2S)-norephedrine into (1R,2S)-ephedrine. nih.govresearchgate.net Modern biocatalytic approaches have leveraged these enzymatic reactions, using combinations of enzymes like acetohydroxyacid synthase and transaminases to produce specific norephedrine isomers with high optical purity from simple substrates. google.comacs.org
Stereochemical Outcomes in Metabolic Transformations
The metabolic fate of norephedrine is also influenced by its stereochemistry. tandfonline.com Enzymatic processes such as deamination and dealkylation can proceed differently for different stereoisomers. The stereochemical configuration at the carbon atom bearing the amino group is a key factor in these metabolic transformations. tandfonline.com For instance, studies on related ephedrine compounds have shown that the dextro isomers exhibit different metabolic behaviors compared to the laevo isomers, particularly concerning deamination and dealkylation rates. tandfonline.com The presence of the hydroxyl group in norephedrine can also hinder these metabolic processes compared to amphetamines. tandfonline.com The characterization of metabolites in plasma following the administration of racemic compounds has been used to study these stereochemical outcomes in detail. nih.gov
Advanced Synthetic Methodologies for Norephedrine and Its Sulfate Analogs
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with traditional organic chemistry to create efficient and sustainable synthetic routes. mit.edu For chiral 1,2-amino alcohols like norephedrine (B3415761), enzymes offer a powerful tool for establishing the two adjacent stereocenters with high fidelity, often circumventing the need for complex protection/deprotection steps or the use of hazardous reagents associated with conventional chemical syntheses. researchgate.netmit.edu
The biocatalytic synthesis of all four stereoisomers of nor(pseudo)ephedrine (N(P)E) has been successfully achieved using multi-enzyme cascade reactions. rsc.orgcapes.gov.br These strategies are highly valued as they can circumvent the isolation of intermediates and reduce by-product formation. researchgate.net Two primary biocatalytic two-step cascades have been developed:
Strategy 1: Carboligase-Transaminase (TA) Cascade: This approach first uses a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase to form a 2-hydroxy ketone intermediate, (R)- or (S)-phenylacetylcarbinol (PAC), from benzaldehyde (B42025) and a donor substrate like pyruvate. rsc.orggoogle.com In the second step, a stereoselective ω-transaminase (ω-TA) introduces an amino group from an amine donor (e.g., L-alanine) to form the desired norephedrine isomer. rsc.orggoogle.com For instance, combining the (R)-selective acetohydroxyacid synthase I (AHAS-I) with either an (S)- or (R)-selective ω-TA leads to (1R,2S)-norephedrine (NE) or (1R,2R)-norpseudoephedrine (NPE), respectively, with excellent optical purities (ee >99% and de >98%). rsc.org The synthesis of the other two stereoisomers, (1S,2S)-NPE and (1S,2R)-NE, can be achieved using an (S)-selective carboligase mutant (ApPDC-E469G) in the first step. rsc.org
Strategy 2: Transaminase (TA)-Alcohol Dehydrogenase (ADH) Cascade: An alternative route begins with the reductive amination of 1-phenylpropane-1,2-dione using a transaminase, followed by the stereoselective reduction of the resulting aminoketone by an alcohol dehydrogenase. rsc.org This strategy successfully complements the carboligase approach. For example, combining an (S)-selective transaminase from Chromobacterium violaceum (Cv-(S)TA) with an (S)-selective alcohol dehydrogenase (ADH) yielded (1S,2S)-NPE with high optical purity (ee >98% and de >99%). researchgate.netrsc.org
Table 1: Enzyme Combinations for Stereoselective Synthesis of Nor(pseudo)ephedrine (N(P)E) Isomers
| Target Stereoisomer | Synthesis Strategy | Step 1 Enzyme | Step 2 Enzyme | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Source(s) |
|---|---|---|---|---|---|---|
| (1R,2S)-NE | Carboligase-TA | AHAS-I ((R)-selective) | Cv-(S)TA | >98% | >99% | rsc.org |
| (1R,2R)-NPE | Carboligase-TA | AHAS-I ((R)-selective) | At-(R)TA | >98% | >99% | rsc.org |
| (1S,2S)-NPE | TA-ADH | Cv-(S)TA | LbADH ((S)-selective) | >99% | >98% | rsc.org |
| (1S,2R)-NE | Carboligase-TA | ApPDC-E469G ((S)-selective) | At-(R)TA | - | - | rsc.org |
Note: Data for (1S,2R)-NE formation via this specific cascade was part of a broader strategy, with detailed purity metrics focusing on the more successful TA-ADH route for the (1S,2S) isomer.
Maximizing the efficiency of these enzymatic cascades requires careful optimization of various reaction parameters. researchgate.net Key factors include the form of the biocatalyst, substrate concentration, pH, and temperature. rsc.orgresearchgate.net
Biocatalyst Formulation: While purified enzymes can lead to higher optical purities, lyophilized whole cells are often preferred due to their cost-effectiveness and the elimination of complex protein purification steps. rsc.orgcapes.gov.br For instance, recombinant E. coli cells overexpressing the necessary enzymes have been used effectively as whole-cell biocatalysts. researchgate.net In some cases, immobilizing the enzymes on a solid support can enhance stability and allow for repeated use over multiple reaction cycles. researchgate.net
Substrate Concentration and Space-Time-Yield: A significant challenge in these syntheses is the low aqueous solubility of substrates like benzaldehyde. To overcome this, reactions can be performed in emulsions or biphasic systems, allowing for much higher substrate concentrations (e.g., up to 100 mM benzaldehyde). rsc.org This optimization, combined with adjustments to enzyme concentrations, can dramatically increase productivity. For the synthesis of (1R,2R)-NPE, optimizing enzyme levels and using a benzaldehyde emulsion increased the space-time-yield (STY) from approximately 2 g L⁻¹ d⁻¹ to 26 g L⁻¹ d⁻¹. rsc.org
Reaction Environment (pH and Temperature): The pH and temperature must be optimized to ensure both enzymes in a cascade can function effectively. For the coupled AHAS I and ω-TA system, biocatalytic processes were found to be optimal at a pH between 6.5 and 8.0 and a temperature of 37°C. researchgate.net In some cascades, it is necessary to terminate the first reaction before initiating the second, which can be achieved by a pH shift or an ultrafiltration step to remove the first enzyme. rsc.org
Table 2: Optimization of (1R,2R)-NPE Synthesis
| Parameter | Unoptimized Condition | Optimized Condition | Impact | Source(s) |
|---|---|---|---|---|
| Benzaldehyde Conc. | 20 mM (aqueous buffer) | 100 mM (emulsion) | Increased substrate loading | rsc.org |
| Enzyme Conc. | Not specified | Optimized levels of AHAS-I and At-(R)TA | Increased reaction rate | rsc.org |
| Result | ||||
| Space-Time-Yield | ~2 g L⁻¹ d⁻¹ | ~26 g L⁻¹ d⁻¹ | >10-fold increase in productivity | rsc.org |
Enzyme-Catalyzed Stereoselective Synthesis of Norephedrine Enantiomers
Development of High-Purity Reference Standards for Sulfated Metabolites
The development of analytical reference standards for drug metabolites is crucial for pharmaceutical research, quality control, and regulatory compliance. venkatasailifesciences.com For controlled substances, such as those monitored in sports by the World Anti-Doping Agency (WADA), the availability of highly pure Phase II metabolite standards, like sulfates, is essential for routine anti-doping tests and quality control in accredited laboratories. ndtlindia.com Norepinephrine (B1679862), a related compound, is known to be primarily excreted as sulfate (B86663) and glucuronide conjugates, highlighting the importance of such standards. nih.gov
The synthesis of these reference materials must yield products of very high purity, often exceeding 99%. researchgate.net The process involves a reproducible synthetic route followed by extensive characterization to confirm the structure and assess purity. ndtlindia.com Analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized sulfate conjugate. ndtlindia.com
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique confirms the identity of the compound by providing a highly accurate mass measurement, with mass error values typically needing to be less than 10 ppm. ndtlindia.com
High-Performance Liquid Chromatography (HPLC): A validated HPLC method, often with diode-array detection (HPLC-DAD), is developed to determine the purity of the final reference material. ndtlindia.com
Other Techniques: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and thermogravimetric analysis can provide additional structural confirmation and information about the material's properties. ndtlindia.com
These rigorously characterized standards are supplied with a detailed Certificate of Analysis, ensuring their suitability for quantitative applications and regulatory submissions. venkatasailifesciences.comlipomed-shop.com
Novel Synthetic Routes for Norephedrine Sulfate Conjugates
Synthesizing sulfate conjugates of molecules like norephedrine requires specific chemical strategies to regioselectively sulfate the hydroxyl group. Standard organic synthesis protocols for metabolites can be multi-step processes involving protecting groups to prevent side reactions. mdpi.com
Two effective strategies for the synthesis of O-sulfated compounds, applicable to norephedrine, have been developed:
One-Pot Sulfation with a Sulfur Trioxide Complex: A straightforward and rapid method involves reacting the parent alcohol with a sulfur trioxide-trimethylamine complex (SO₃·NMe₃). mdpi.com This reaction is typically performed in the presence of a base like sodium bicarbonate (NaHCO₃) and can be completed overnight. mdpi.com The simplicity of this method makes it suitable for the parallel synthesis of a large library of sulfated metabolite standards without the need for extensive organic chemistry infrastructure. mdpi.com
Multi-Step Synthesis with Protecting Groups: For more complex molecules or when higher yields are critical, a multi-step approach is often used. ndtlindia.com A representative route analogous to the synthesis of similar sulfated amino alcohols involves:
Protection: The primary amino group of norephedrine is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent it from reacting with the sulfating agent.
Sulfation: The hydroxyl group of the protected norephedrine is then sulfated. This can be achieved by reacting it with a suitable reagent like neopentyl chlorosulfate (B8482658) in the presence of a strong base such as sodium hydride (NaH). ndtlindia.com
Deprotection: Finally, the protecting group is removed (e.g., using trifluoroacetic acid for a Boc group) to yield the final norephedrine sulfate product. The crude product is then purified, typically by column chromatography. ndtlindia.com
Table 3: Synthetic Strategies for Norephedrine Sulfate
| Strategy | Key Reagents | Number of Steps | Key Features | Source(s) |
|---|---|---|---|---|
| One-Pot Sulfation | SO₃·NMe₃, NaHCO₃ | 1 | Rapid, simple, suitable for library synthesis | mdpi.com |
Metabolic and Biotransformation Pathways of Norephedrine and Its Sulfate Conjugates in Non Human Models and in Vitro Systems
Enzymatic Sulfation and Desulfation Processes
Enzymatic sulfation is a significant pathway in the metabolism of norephedrine (B3415761), leading to the formation of norephedrine sulfate (B86663). This process is counteracted by desulfation, which can regenerate the parent compound.
Role of Sulfotransferases (SULTs) in Conjugation
Sulfotransferases (SULTs) are a family of Phase II metabolizing enzymes that play a pivotal role in the conjugation of a wide array of xenobiotics and endogenous compounds, including catecholamines like norepinephrine (B1679862). researchgate.netnih.gov These cytosolic enzymes catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate molecule. researchgate.netfu-berlin.de This reaction, known as sulfonation, increases the water solubility of the compound, facilitating its excretion. fu-berlin.de
In humans, SULTs are categorized into families and subfamilies based on their amino acid sequence identity. upol.cz The SULT1 family, also known as phenol (B47542) sulfotransferases (PST), is particularly important for the metabolism of phenolic compounds like norepinephrine. upol.cz SULT1A1, for instance, has a broad substrate specificity and is responsible for the sulfoconjugation of various phenolic compounds. upol.cz The process of sulfonation can sometimes be incorrectly referred to as sulfation. researchgate.net
The formation of norephedrine sulfate is a direct consequence of SULT activity. While specific studies on norephedrine sulfation are limited, the well-established role of SULTs in the metabolism of structurally similar catecholamines provides a strong basis for its mechanism. The addition of the highly charged sulfonate group dramatically alters the physicochemical properties of norephedrine, rendering it more hydrophilic and readily excretable. oup.com
The sulfation of N-glycans in glycoproteins, another important biological process, also involves sulfotransferases that transfer a sulfate group from PAPS to the glycoprotein (B1211001) substrate within the Golgi apparatus. nih.gov While distinct from the metabolism of small molecules like norephedrine, this highlights the broad importance of sulfotransferases in biological systems.
Dopamine-β-Hydroxylase and Norepinephrine Formation from Sulfated Precursors
Dopamine-β-hydroxylase (DβH) is a crucial enzyme in the catecholamine biosynthetic pathway, responsible for converting dopamine (B1211576) into norepinephrine. researchgate.netnih.gov This enzyme is an oxido-reductase that requires copper and ascorbate (B8700270) as cofactors. researchgate.netmedlink.com The primary function of DβH is to hydroxylate dopamine at the β-carbon of its side chain, leading to the formation of norepinephrine. researchgate.net
An interesting aspect of this pathway is the potential for norepinephrine to be formed from sulfated precursors. While dopamine is the primary substrate for DβH, studies have investigated the possibility of dopamine 3-O-sulfate acting as a direct precursor for free norepinephrine. acs.org This suggests an alternative biosynthetic route where a sulfated form of dopamine could be converted to norepinephrine, which could then potentially be sulfated itself. However, dopamine sulfate itself is generally considered to have no known biological functions and is excreted in the urine. wikipedia.org
The deficiency of DβH leads to a complete absence of norepinephrine and epinephrine (B1671497) in both the central and peripheral nervous systems, highlighting the enzyme's critical role. researchgate.netmedlink.com
Contribution of Phenolsulfotransferase (PST) to Norepinephrine Metabolism
Phenolsulfotransferase (PST) is a key enzyme in the sulfoconjugation of catecholamines, including norepinephrine. nih.gov In fact, PST is considered the main sulfoconjugating enzyme for these neurotransmitters. nih.gov The process of sulfoconjugation is a significant pathway for the inactivation and excretion of norepinephrine. nih.gov
Studies using human brain frontal lobe preparations have shown that PST can contribute to the metabolism of norepinephrine. nih.govcapes.gov.br At varying concentrations of norepinephrine, PST can account for up to 7% of its total metabolism. nih.govcapes.gov.br The affinity of PST for different catecholamines varies, with a higher affinity for dopamine compared to norepinephrine. nih.gov
The activity of PST is crucial for regulating the levels of active catecholamines. A deficiency in PST can lead to an accumulation of these neurotransmitters, potentially causing various physiological and neurological effects. wikipedia.org The metabolites of norepinephrine are primarily excreted in the urine as sulfate conjugates. nih.gov
Alternative Metabolic Routes: Deamination and O-Methylation
Besides sulfation, norephedrine can undergo biotransformation through deamination and O-methylation, catalyzed by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), respectively. These pathways are also central to the metabolism of other catecholamines.
Monoamine Oxidase (MAO) Activity
Monoamine oxidase (MAO) is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines, including norepinephrine. nih.govsemanticscholar.org There are two main isoforms of this enzyme, MAO-A and MAO-B, which are distinguished by their substrate specificity and inhibitor sensitivity. nih.govsemanticscholar.org Norepinephrine is preferentially deaminated by MAO-A. semanticscholar.org
The process of oxidative deamination converts norepinephrine into its corresponding aldehyde, which is then further metabolized. nih.gov This enzymatic reaction is a major pathway for the inactivation of norepinephrine. nih.govcapes.gov.br In human brain preparations, deamination by MAO is a principal route for the metabolism of dopamine and a significant pathway for norepinephrine. nih.govcapes.gov.br
It is important to note that the α-methyl group present in the structure of norephedrine (and its parent compound, phenylpropanolamine) can block metabolism by MAO. wikipedia.org This structural feature increases the metabolic stability of the compound.
Catechol-O-Methyltransferase (COMT) Activity
Catechol-O-methyltransferase (COMT) is another key enzyme involved in the degradation of catecholamines. wikipedia.orgsigmaaldrich.com COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring of norepinephrine. wikipedia.orgresearchgate.net This O-methylation primarily occurs at the 3-position of the catechol ring, leading to the formation of normetanephrine. nih.govresearchgate.net
Similar to MAO, the activity of COMT is crucial for inactivating norepinephrine. wikipedia.org The resulting methylated metabolite, normetanephrine, is then typically conjugated with sulfate or glucuronic acid before being excreted. nih.gov
Species-Specific Metabolic Profiles of Norephedrine
The biotransformation of norephedrine is subject to pronounced species-specific differences, leading to distinct metabolic profiles in various non-human models. nih.govnih.gov These variations are primarily attributed to differences in the activity and substrate specificity of metabolic enzymes among species.
Comparative Metabolism in Mammalian Systems (e.g., Rat, Rabbit)
Studies comparing the metabolism of norephedrine in rats and rabbits have revealed significant disparities in the extent and pathways of its biotransformation. nih.govportlandpress.com
In rats , following oral administration, a substantial portion of norephedrine is excreted unchanged. portlandpress.com Approximately 80% of the administered dose is excreted in the urine within 24 hours, with about 48% of the dose being unchanged norephedrine. nih.govportlandpress.com The primary metabolic pathway in rats is aromatic hydroxylation, leading to the formation of 4'-hydroxynorephedrine, which is found in both free and conjugated forms and accounts for about 28% of the dose. nih.govportlandpress.com Side-chain degradation is a minor route in rats. portlandpress.com
In contrast, rabbits metabolize norephedrine much more extensively. portlandpress.comoup.com Only about 8% of the administered dose is excreted unchanged. nih.govportlandpress.com The major metabolic routes in rabbits involve deamination and degradation of the side chain. oup.com This leads to the formation of conjugated 1,2-dihydroxy-1-phenylpropane (31% of the dose) and conjugated 1-hydroxy-1-phenylpropan-2-one (B1202110) (27% of the dose). nih.govnih.gov Hippuric acid is also a significant metabolite, accounting for 20% of the dose. nih.govnih.gov Aromatic hydroxylation to 4-hydroxynorephedrine is a minor pathway in rabbits, representing only about 3% of the dose. portlandpress.com
Comparative Metabolic Profile of Norephedrine in Rat and Rabbit
| Species | Unchanged Norephedrine (% of dose) | Major Metabolites (% of dose) | Primary Metabolic Pathway |
|---|---|---|---|
| Rat | 48% nih.govportlandpress.com | 4'-hydroxynorephedrine (28%) nih.govportlandpress.com | Aromatic Hydroxylation oup.com |
| Rabbit | 8% nih.govportlandpress.com | Conjugated 1,2-dihydroxy-1-phenylpropane (31%), Conjugated 1-hydroxy-1-phenylpropan-2-one (27%), Hippuric acid (20%) nih.govnih.gov | Deamination and Side-Chain Degradation oup.com |
Identification of Specific Metabolites in Non-Human Biological Samples
A variety of metabolites of norephedrine have been identified in the biological samples of non-human models, primarily through the analysis of urine.
In rats , the main identified metabolite is 4'-hydroxynorephedrine. nih.govportlandpress.com Other minor metabolites resulting from side-chain degradation include hippuric acid, 4-hydroxyhippuric acid, and 1,2-dihydroxy-l-phenyIpropane. portlandpress.com
In rabbits , the metabolic profile is more complex. The major metabolites identified are conjugates of 1,2-dihydroxy-1-phenylpropane and 1-hydroxy-1-phenylpropan-2-one. nih.govnih.gov Other identified metabolites include hippuric acid and small amounts of benzoic acid and 1,2-dioxo- and l-hydroxy-2-oxo-1-phenylpropane. portlandpress.com In vitro studies using rabbit liver microsomal fractions have identified norephedrine hydroxylamine, 1-hydroxy-2-oxo-1-phenylpropane oxime, 1-hydroxy-2-oxo-1-phenylpropane, and 1,2-dihydroxy-1-phenylpropane (erythro) as products of N-oxidation and α-C-oxidation. oup.com
In guinea pigs , urine analysis has also detected the major metabolites found in humans, ephedrine (B3423809) and norephedrine. oup.com
Identified Norephedrine Metabolites in Non-Human Biological Samples
| Species | Biological Sample | Identified Metabolites |
|---|---|---|
| Rat | Urine | 4'-hydroxynorephedrine, Hippuric acid, 4-hydroxyhippuric acid, 1,2-dihydroxy-l-phenyIpropane nih.govportlandpress.com |
| Rabbit | Urine | Conjugated 1,2-dihydroxy-1-phenylpropane, Conjugated 1-hydroxy-1-phenylpropan-2-one, Hippuric acid, Benzoic acid, 1,2-dioxo-1-phenylpropane, l-hydroxy-2-oxo-1-phenylpropane nih.govnih.govportlandpress.com |
| Rabbit | Liver Microsomes (in vitro) | Norephedrine hydroxylamine, 1-hydroxy-2-oxo-1-phenylpropane oxime, 1-hydroxy-2-oxo-1-phenylpropane, 1,2-dihydroxy-1-phenylpropane (erythro) oup.com |
| Guinea Pig | Urine | Ephedrine, Norephedrine oup.com |
Metabolism of Related Compounds (e.g., Amphetamine, Ephedrine) and Norephedrine Formation
Norephedrine is not only administered as a drug itself but is also a known metabolite of other structurally related compounds, such as amphetamine and ephedrine. fda.govdrugbank.com
Amphetamine can be metabolized to norephedrine through oxidation on the β-carbon of the side chain. fda.govdrugbank.com This metabolic pathway has been observed in multiple species, including humans. fda.gov Further metabolism of norephedrine can lead to the formation of 4-hydroxy-norephedrine. fda.gov The formation of norephedrine from amphetamine is considered a minor metabolic pathway. ebi.ac.uk
Ephedrine undergoes N-demethylation to form norephedrine. drugbank.comnih.gov This is a significant metabolic pathway for ephedrine across various species. fda.gov Studies have shown that ephedrine is metabolized into several metabolites, including norephedrine, hydroxy-norephedrine, and hydroxyephedrine, with the levels of these metabolites varying between species. fda.gov
Formation of Norephedrine from Related Compounds
| Precursor Compound | Metabolic Reaction | Resulting Metabolite |
|---|---|---|
| Amphetamine | β-carbon oxidation fda.gov | Norephedrine fda.gov |
Emerging Research Areas and Future Directions in Norephedrine Sulfate Studies
Integration of Omics Technologies in Metabolic Pathway Elucidation
The complete picture of how norephedrine (B3415761) sulfate (B86663) is processed, distributed, and eliminated in biological systems remains partially incomplete. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to comprehensively map its metabolic pathways. frontiersin.orgwur.nl This holistic strategy moves beyond studying single enzymes or reactions to understanding the entire network of interactions. frontiersin.org
Genomics and transcriptomics can identify the specific genes and their expression levels that code for the enzymes involved in norephedrine sulfate metabolism, such as sulfotransferases. Proteomics can then confirm the presence and abundance of these enzymes, while metabolomics directly measures the concentrations of norephedrine sulfate and its downstream metabolites, providing a real-time snapshot of the metabolic phenotype. nih.gov For instance, studies have confirmed that intravenously administered norepinephrine (B1679862) is converted to norepinephrine sulfate in humans, and its plasma levels rise after sympathetic nervous system activation, suggesting a dynamic metabolic process ripe for deeper investigation with omics tools. hmdb.ca
Untargeted metabolomics, which aims to globally analyze all detectable metabolites, is particularly promising. nih.gov By correlating changes in metabolite abundance with gene expression data, researchers can identify the specific genes and enzymes responsible for each step of the metabolic pathway. frontiersin.org This integrated approach can illuminate not only the primary metabolic route but also minor or previously unknown pathways, providing a complete blueprint of the compound's journey through the body.
Table 1: Application of Omics Technologies in Metabolic Pathway Elucidation
| Omics Technology | Objective | Potential Application for Norephedrine Sulfate Studies |
| Genomics | Identifies the genetic blueprint for metabolic enzymes. | Pinpointing specific sulfotransferase (SULT) genes responsible for the sulfation of norephedrine. |
| Transcriptomics | Measures gene expression (mRNA levels) under specific conditions. | Quantifying the upregulation or downregulation of metabolic enzyme genes in response to norephedrine administration. |
| Proteomics | Analyzes the entire set of proteins (enzymes) present in a cell or tissue. | Identifying and quantifying the specific enzyme proteins that actively metabolize norephedrine sulfate. |
| Metabolomics | Measures the global profile of metabolites and small molecules. | Directly tracking the levels of norephedrine sulfate and identifying all subsequent breakdown products to map the complete pathway. nih.gov |
| Multi-Omics Integration | Combines data from all omics layers to build a comprehensive model. | Creating a predictive model of norephedrine sulfate metabolism, linking genetic predispositions to metabolic outcomes. frontiersin.orgwur.nl |
Advanced Computational Chemistry and Molecular Modeling for SAR Prediction
Predicting the Structure-Activity Relationship (SAR) of a compound—how its chemical structure relates to its biological effects—is fundamental to pharmacology. Advanced computational chemistry and molecular modeling are becoming indispensable tools for this purpose, offering ways to predict interactions and guide the development of new compounds with improved properties. snmjournals.orgmdpi.com
For norephedrine sulfate, these techniques can be used to model its interaction with biological targets like the norepinephrine transporter (NET). mdpi.com Since the crystal structure of the human NET has not yet been obtained, researchers build homology models based on the structures of related proteins, such as the dopamine (B1211576) transporter from Drosophila melanogaster. mdpi.com Using these models, molecular docking simulations can predict the most likely binding pose of norephedrine sulfate within the transporter's binding pocket. These simulations have identified key amino acid residues, such as Aspartic Acid (D75), Phenylalanine (F72 and F317), and Tyrosine (Y152), that are crucial for ligand binding through hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies employ machine learning algorithms to build predictive models. mdpi.com These models analyze a large dataset of compounds with known activities to find correlations between their structural features (descriptors) and their biological potency (e.g., pIC50 or pKi values). mdpi.comresearchgate.net A robust QSAR model can then be used to predict the activity of novel or un-tested compounds, significantly accelerating the discovery process. researchgate.net This iterative cycle of modeling, prediction, synthesis, and testing is a powerful paradigm for optimizing lead compounds and designing molecules with high potency and selectivity. snmjournals.org
Table 2: Computational Methods for SAR Prediction of Norephedrine Sulfate
| Computational Method | Description | Key Findings & Future Application |
| Homology Modeling | Building a 3D protein model based on the known structure of a related protein. | Creates a structural model of the human norepinephrine transporter (hNET) for further analysis, as no experimental structure exists. mdpi.com |
| Molecular Docking | Simulating the binding of a ligand (e.g., norephedrine sulfate) to the 3D structure of a target protein. | Predicts binding affinity and identifies key interactions with amino acid residues like D75 and F317 in the NET binding site. mdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Using statistical and machine learning methods to correlate molecular structure with biological activity. | Develops predictive models to estimate the inhibitory potency of new compounds on NET, guiding the design of more effective molecules. mdpi.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time to observe the dynamic nature of protein-ligand interactions. | Provides insight into the stability of the binding pose and the flexibility of the protein, refining the understanding from static docking models. nih.govacs.org |
Development of Novel Biocatalytic Systems for Stereoselective Synthesis
The biological activity of chiral molecules like norephedrine is often dependent on their specific three-dimensional arrangement (stereoisomer). Consequently, methods for producing a single, desired stereoisomer are of great importance in the pharmaceutical industry. Biocatalysis, which uses enzymes or whole microorganisms to perform chemical reactions, has emerged as a powerful and sustainable strategy for highly stereoselective synthesis. rsc.orgdntb.gov.ua
Recent research has led to the development of innovative two-step biocatalytic cascades to produce all four stereoisomers of norephedrine from simple, achiral starting materials. rsc.org One successful strategy combines an (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase with either an (S)- or (R)-selective ω-transaminase. This "carboligase-TA" cascade effectively synthesizes (1R,2S)-norephedrine and (1R,2R)-norpseudoephedrine with excellent optical purity (enantiomeric excess >99% and diastereomeric excess >98%). rsc.org For (1R,2R)-norpseudoephedrine, this method achieved space-time yields of up to ~26 g L⁻¹ d⁻¹. rsc.org
A significant challenge was the synthesis of the other two stereoisomers, which would require a highly (S)-selective carboligase that is not currently available. rsc.org To overcome this, researchers devised an alternative pathway combining an (S)-selective transaminase with an (S)-selective alcohol dehydrogenase (ADH). This novel "TA-ADH" cascade successfully produced (1S,2S)-norpseudoephedrine (also known as cathine) with high purity (ee >98% and de >99%). rsc.org These enzymatic systems can utilize either purified enzymes or more cost-effective lyophilized whole cells as the biocatalyst. rsc.org This research showcases how combining different classes of enzymes in synthetic cascades can provide access to a full suite of valuable chiral compounds. dntb.gov.ua
Table 3: Biocatalytic Systems for Stereoselective Norephedrine Synthesis
| Biocatalytic Strategy | Key Enzymes | Starting Materials | Product Stereoisomer(s) | Optical Purity |
| Carboligase-TA Cascade | (R)-selective Carboligase (AHAS-I) + (S)- or (R)-selective ω-Transaminase (TA) | Benzaldehyde (B42025), Pyruvate, Amine Donor | (1R,2S)-Norephedrine, (1R,2R)-Norpseudoephedrine | >99% ee, >98% de rsc.org |
| TA-ADH Cascade | (S)-selective ω-Transaminase (Cv-(S)TA) + (S)-selective Alcohol Dehydrogenase (LbADH) | Phenylacetone, Amine Donor | (1S,2S)-Norpseudoephedrine | >98% ee, >99% de rsc.org |
| Engineered ω-TAs | Engineered ω-Transaminases (TA_5182, TA_2799) | (R)-Phenylacetylcarbinol ((R)-PAC) | (1R, 2S)-Norephedrine | High biotransformation researchgate.net |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting and quantifying norephedrine sulfate in biological matrices?
- Methodological Answer : Liquid-liquid extraction (LLE) with acetone/chloroform mixtures (adjusted to pH 9.5) followed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is effective for isolating norephedrine from urine. Recovery rates range from 5–10% for low concentrations (5–10 µg) . For higher sensitivity, HPLC with UV detection or capillary electrophoresis (CE) can resolve charged and uncharged impurities, including stereoisomers, using sodium phosphate buffer systems .
Q. How does the pharmacokinetic profile of norephedrine sulfate compare to other ephedrines?
- Methodological Answer : Pharmacokinetic studies using urinary excretion data under acidic urine control (pH ≤ 5) reveal that norephedrine exhibits first-order elimination kinetics with a half-life of 4–6 hours. Its absorption is slower than ephedrine due to reduced lipophilicity, but faster than methylephedrine. Catenary chain models with parallel branch systems accurately predict metabolite formation rates (e.g., conversion to 4-hydroxy-norephedrine) .
Q. What are the primary pharmacological effects of norephedrine sulfate in in vitro cardiac models?
- Methodological Answer : In isolated guinea pig atria, norephedrine increases the force of contraction by up to 53% and beating rate by 45% at concentrations of 10 nM–10 µM. These effects are mediated via β1-adrenergic receptor activation, as co-administration with cocaine (10 µM) inhibits norepinephrine reuptake, amplifying its inotropic and chronotropic actions .
Advanced Research Questions
Q. How do computational models reconcile discrepancies in the conformational behavior of norephedrine across different solvents?
- Methodological Answer : Quantum mechanical calculations (MP2/6-31G(d,p) and B3LYP) show that solvent polarity significantly alters the population of norephedrine conformers. In gas-phase studies using MB-FTMW spectroscopy, the most stable conformer forms an O–H···N hydrogen bond. However, in polar solvents like water, conformer populations shift due to solvation effects, with a 10% decrease in the dominant conformer’s stability compared to gas-phase results .
Q. What metabolic pathways of norephedrine sulfate contribute to its activity and potential drug-drug interactions?
- Methodological Answer : Norephedrine undergoes hepatic oxidation to 4-hydroxyamphetamine (active metabolite) and further to 4-hydroxy-norephedrine via cytochrome P450 2D6 (CYP2D6). Concurrent use with CYP2D6 inhibitors (e.g., fluoxetine) may prolong its half-life. Excretion occurs primarily via renal pathways (60–70%), with minor glucuronidation (20–30%) .
Q. How do experimental IR spectra and molecular electrostatic potential (MEP) surfaces inform norephedrine’s reactivity in enzymatic reactions?
- Methodological Answer : MP2-calculated IR spectra align with experimental C=O stretching frequencies (~1700 cm⁻¹), confirming the carbonyl group’s role in hydrogen bonding. MEP analysis identifies the oxygen atom as the most nucleophilic site, facilitating interactions with CYP450 enzymes. In contrast, the nitrogen atom’s low activity explains its resistance to N-demethylation .
Data Contradictions and Gaps
- Inconsistency Alert : While norephedrine’s cardiac effects are attributed to β1-adrenergic agonism in guinea pig models , computational docking studies suggest weak binding affinity (Ki > 1 µM) to human β1 receptors . This discrepancy may arise from species-specific receptor polymorphisms or assay conditions (e.g., isolated tissue vs. recombinant systems).
- Research Gap : Limited data exist on norephedrine’s stereoselective metabolism. CE assays can resolve enantiomers, but in vivo studies correlating chiral purity with pharmacological outcomes are lacking.
Methodological Recommendations for Future Studies
- Experimental Design : Use stable isotope-labeled norephedrine (e.g., d5-norephedrine) in pharmacokinetic studies to track metabolite formation without interference from endogenous compounds .
- Computational Modeling : Apply hybrid QM/MM methods to simulate norephedrine-enzyme interactions, particularly with CYP2D6, to predict inhibitory effects of co-administered drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
